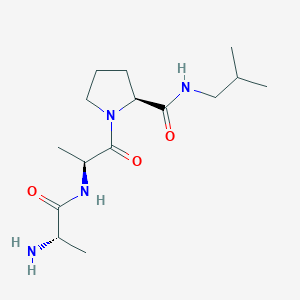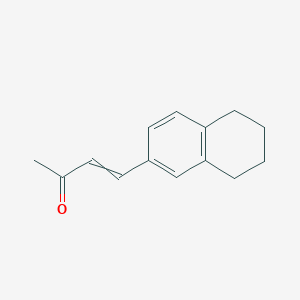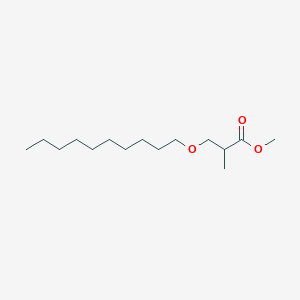
Methyl 3-(decyloxy)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(decyloxy)-2-methylpropanoate is an organic compound with the molecular formula C15H30O3. It is an ester derived from the reaction of 3-(decyloxy)-2-methylpropanoic acid and methanol. This compound is known for its unique structural features, which include a decyloxy group attached to a methylpropanoate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(decyloxy)-2-methylpropanoate typically involves the esterification of 3-(decyloxy)-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(decyloxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(decyloxy)-2-methylpropanoic acid.
Reduction: 3-(decyloxy)-2-methylpropanol.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(decyloxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The ester is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-(decyloxy)-2-methylpropanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to produce the corresponding acid and alcohol. This hydrolysis can be catalyzed by esterases or other hydrolytic enzymes. The molecular pathways involved in its action depend on the specific application and the environment in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(dodecyloxy)-2-methylpropanoate
- Methyl 4-(decyloxy)benzoate
- Ethyl 4-(2-decyloxy-5-nitrobenzyloxy)benzoate
Uniqueness
Methyl 3-(decyloxy)-2-methylpropanoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its decyloxy group provides hydrophobic characteristics, making it suitable for applications requiring non-polar solvents or environments.
Propiedades
Número CAS |
90177-69-8 |
|---|---|
Fórmula molecular |
C15H30O3 |
Peso molecular |
258.40 g/mol |
Nombre IUPAC |
methyl 3-decoxy-2-methylpropanoate |
InChI |
InChI=1S/C15H30O3/c1-4-5-6-7-8-9-10-11-12-18-13-14(2)15(16)17-3/h14H,4-13H2,1-3H3 |
Clave InChI |
NMUHOKUXYHLDIO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOCC(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


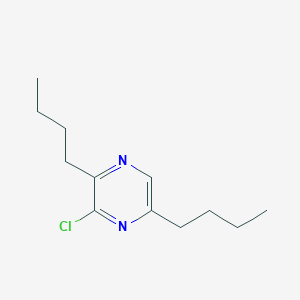
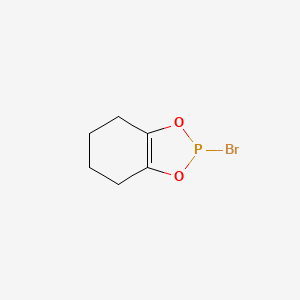
oxophosphanium](/img/structure/B14381320.png)
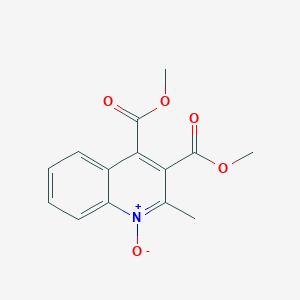
![6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone](/img/structure/B14381331.png)
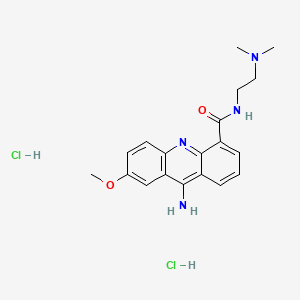
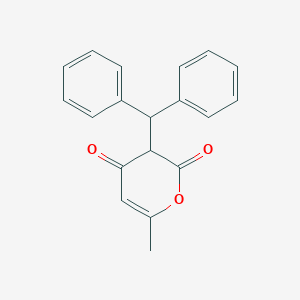
![10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14381349.png)
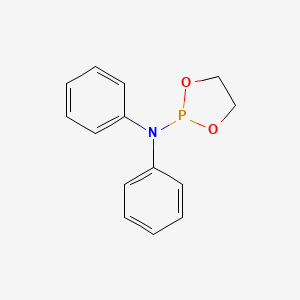
![4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14381358.png)
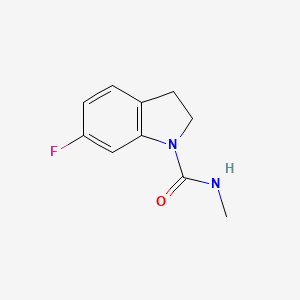
![{[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14381369.png)
